molecular formula C13H16N2O3 B2378278 (2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid CAS No. 2027090-87-3

(2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B2378278
CAS No.: 2027090-87-3
M. Wt: 248.282
InChI Key: RUIQIGMFUGOJAU-CMPLNLGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl group, a pyridinyl group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with an appropriate pyridine compound under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives .

Scientific Research Applications

(2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S,3S)-1-ethyl-6-oxo-2-pyridin-4-ylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-15-11(16)4-3-10(13(17)18)12(15)9-5-7-14-8-6-9/h5-8,10,12H,2-4H2,1H3,(H,17,18)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIQIGMFUGOJAU-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.